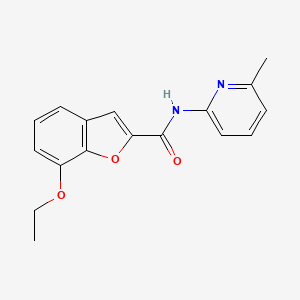

7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-N-(6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-3-21-13-8-5-7-12-10-14(22-16(12)13)17(20)19-15-9-4-6-11(2)18-15/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAMHXXCGIFEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ortho-Hydroxyacetophenone Derivatives

A widely adopted method involves the condensation of ortho-hydroxyacetophenone derivatives with α-haloketones. For 7-ethoxy substitution, the starting material 2-ethoxy-6-hydroxyacetophenone reacts with chloroacetone in a nucleophilic aromatic substitution-cyclization sequence. This reaction proceeds via the formation of an ether linkage, followed by intramolecular cyclization to yield 7-ethoxybenzofuran-2-carboxylic acid ethyl ester (Scheme 1).

Key Conditions :

- Solvent: Anhydrous acetone or dichloromethane

- Base: Potassium carbonate or triethylamine

- Temperature: Reflux (60–80°C) for 6–12 hours

- Yield: 65–78%

This method benefits from operational simplicity but requires precise control over the substitution pattern of the starting phenolic compound.

Nitration-Cyclization Sequential Approach

An alternative route, adapted from patented methodologies, employs nitration-cyclization of 2-(2-formylphenoxy)alkanoic acids (Scheme 2). For example, 2-(2-formyl-4-ethoxy-phenoxy)hexanoic acid undergoes cyclization in the presence of a nitrating mixture (HNO₃/H₂SO₄), yielding the benzofuran ring with concurrent introduction of nitro groups. Subsequent reduction and functionalization steps adjust the substitution pattern.

Key Conditions :

- Nitrating mixture: 70% HNO₃ in H₂SO₄ (1:3 v/v)

- Temperature: 0–5°C during nitration, followed by gradual warming to 25°C

- Yield: 50–60%

This method allows for late-stage functionalization but introduces complexity due to competing nitration pathways.

Installation of the Carboxamide Moiety

The conversion of the ester group at position 2 to the target carboxamide involves transamidation or direct aminolysis , with the former offering superior regioselectivity and yield.

Transamidation via N-Acyl-Boc-Carbamate Intermediates

Building on recent advances in palladium-catalyzed C–H functionalization, the ethyl ester intermediate undergoes a one-pot, two-step transamidation (Scheme 3):

- Boc Activation : Treatment with Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in acetonitrile at 60°C for 5 hours generates the N-acyl-Boc-carbamate.

- Aminolysis : Addition of 6-methylpyridin-2-amine in toluene at 60°C for 12–18 hours cleaves the Boc group, yielding the desired carboxamide.

Key Conditions :

This method avoids isolation of reactive intermediates, enhancing efficiency and scalability.

Direct Aminolysis of Ethyl Esters

In cases where Boc protection is impractical, direct aminolysis with excess 6-methylpyridin-2-amine in the presence of sodium ethoxide achieves moderate yields (Scheme 4):

Key Conditions :

- Solvent: N-methylpyrrolidone (NMP)

- Base: Sodium ethoxide (2 equiv)

- Temperature: 80°C for 24 hours

- Yield: 55–65%

While simpler, this approach suffers from lower yields due to competing hydrolysis of the ester.

Optimization and Challenges

Regioselectivity in Benzofuran Formation

The position of the ethoxy group is critical. Starting materials with pre-installed ethoxy groups (e.g., 2-ethoxy-6-hydroxyacetophenone ) ensure correct regiochemistry during cyclization. Competing O-alkylation or C-alkylation pathways are mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

Purification Strategies

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester intermediates.

- Recrystallization : The final carboxamide is purified via recrystallization from ethanol/water (3:1), achieving >95% purity.

Analytical Characterization

Critical spectroscopic data for 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide include:

Chemical Reactions Analysis

Types of Reactions: 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzofuran moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Carboxylic acids or ketones depending on the reaction conditions.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

Research has indicated potential biological activities of this compound, particularly:

- Anti-tumor Activity: Studies have explored its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through specific molecular pathways.

- Anti-viral Properties: Preliminary investigations have shown promise in antiviral applications, potentially targeting viral replication mechanisms.

Medicine

Due to its structural features, this compound is being explored as a lead compound for drug development. Its potential therapeutic applications include:

- Cancer Treatment: Investigations into its mechanism of action could lead to new cancer therapies.

- Neurological Disorders: There is ongoing research into its effects on neuroreceptors, which could have implications for treating conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide with analogs based on structural modifications, synthetic routes, and biological activities.

Substituent Effects on the Benzofuran Core

Key Findings :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound likely increases lipophilicity compared to methoxy analogs, which could enhance cellular uptake but may reduce aqueous solubility . Methoxy derivatives (e.g., from ) exhibit moderate antioxidant activity, suggesting that bulkier alkoxy groups like ethoxy might alter redox properties or steric interactions with target enzymes .

- Benzofuran vs. Benzothiophene : Replacing benzofuran with benzothiophene (as in compound 29 from ) modifies electron density and π-orbital interactions. Benzothiophene derivatives show anticancer activity via kinase inhibition, implying that the benzofuran core in the target compound may target distinct pathways .

Role of the Pyridinyl Substituent

Compounds with pyridinyl groups exhibit varied bioactivities depending on substitution patterns:

- 6-Methylpyridin-2-yl: This substituent in the target compound provides a balance of steric bulk and hydrogen-bonding capacity.

- Unsubstituted Pyridinyl : Analogs lacking methyl groups (e.g., simple pyridin-2-yl) often show reduced metabolic stability due to faster oxidation of the pyridine ring .

Biological Activity

7-Ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class. Its unique structural features make it a candidate for various biological activities, particularly in cancer treatment and antiviral applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzofuran Core : Achieved through cyclization reactions involving precursors like 2-hydroxybenzaldehyde derivatives.

- Introduction of the Ethoxy Group : Conducted via etherification reactions using ethyl bromide in the presence of a base.

- Attachment of the Pyridinyl Group : Accomplished through coupling reactions, such as Suzuki-Miyaura coupling, utilizing appropriate boron reagents and palladium catalysts.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in anti-tumor and anti-viral domains.

Antiproliferative Effects

A study highlighted its antiproliferative potency against various tumor cell lines. The compound demonstrated concentration-dependent effects on cancer cells, with specific derivatives showing selectivity towards certain cell lines:

- SK-BR-3 Cell Line : Compound 6f showed selective activity.

- SW620 Cell Line : Compounds 3h and 3i induced apoptosis and other cell death mechanisms .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : The compound's structural features allow it to interfere with cellular processes essential for tumor proliferation .

Case Studies

Several studies have documented the biological activities of benzofuran derivatives, including this compound:

- Study on Antiproliferative Potency :

- Immunomodulatory Effects :

Comparative Analysis

To better understand the activity of this compound relative to similar compounds, the following table summarizes key characteristics:

| Compound | Structural Features | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Ethoxy and pyridinyl groups | Anti-tumor, anti-viral | High selectivity on SK-BR-3 |

| Benzofuran Derivative A | No ethoxy group | Moderate anti-tumor | Non-selective |

| Benzofuran Derivative B | Different pyridinyl substitution | Low anti-tumor | Non-selective |

Q & A

Q. What are the standard synthetic routes for 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols or via [3,3]-sigmatropic rearrangement strategies .

- Step 2 : Introduction of the ethoxy group at the 7-position through nucleophilic substitution or etherification under basic conditions (e.g., NaH in THF) .

- Step 3 : Carboxamide formation via coupling the benzofuran-2-carboxylic acid derivative with 6-methylpyridin-2-amine using coupling agents like EDCI/HOBt or DCC .

Key intermediates : Benzofuran-2-carboxylic acid derivatives, 6-methylpyridin-2-amine, and ethoxylated precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- 1H/13C NMR : Look for the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), benzofuran aromatic protons (δ 6.8–7.9 ppm), and pyridinyl NH (δ ~8.5–9.0 ppm) .

- HPLC-MS : Confirm molecular weight (calculated for C20H18N2O3: 334.37 g/mol) and purity (>95% by area normalization) .

- IR : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and aromatic C=C (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the synthesis?

- Optimize conditions : Use anhydrous solvents (e.g., DMF, THF), elevated temperatures (50–80°C), and catalysts like DMAP .

- Alternative coupling agents : Replace EDCI with TBTU or PyBOP for improved activation .

- Purification : Employ gradient column chromatography or preparative HPLC to isolate the product from unreacted starting materials .

Q. What strategies are recommended for resolving contradictory bioactivity data across different assay models?

- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .

- Solubility checks : Ensure the compound is fully dissolved in assay buffers (use DMSO ≤1% v/v) to avoid false negatives .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate SAR trends .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases) based on the pyridinyl and benzofuran motifs .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) and compare with known inhibitors .

- Pharmacophore mapping : Identify critical hydrogen-bonding (carboxamide) and hydrophobic (benzofuran) features .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Synthetic complexity : Introducing substituents (e.g., halogens, alkyl groups) requires regioselective modifications to the benzofuran or pyridinyl ring .

- Bioassay variability : Standardize testing protocols (e.g., IC50 determination) across derivatives to ensure comparability .

- Metabolic stability : Evaluate derivatives for susceptibility to hepatic CYP450 enzymes using microsomal assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

Q. What experimental approaches can resolve discrepancies in reported IC50 values for kinase inhibition?

- Standardize assay conditions : Use identical ATP concentrations, buffer pH, and incubation times .

- Control compounds : Include staurosporine or dasatinib as reference inhibitors to calibrate assay sensitivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Coupling Step

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Coupling Agent | EDCI/HOBt | 65–70% |

| Solvent | Anhydrous DMF | +15% vs. THF |

| Temperature | 60°C | +20% vs. RT |

| Reaction Time | 12–16 hours | Plateau after 12h |

Q. Table 2. Computational Predictions vs. Experimental Binding Affinity

| Derivative | Predicted ΔG (kcal/mol) | Experimental IC50 (nM) |

|---|---|---|

| Parent Compound | -9.2 | 150 ± 20 |

| 7-Methoxy Analog | -8.7 | 320 ± 35 |

| Pyridinyl-CH3 → CF3 | -10.1 | 85 ± 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.